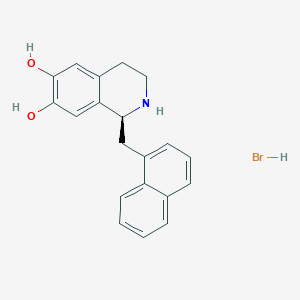
CKD-712 hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CKD-712 hydrobromide is a small molecule compound developed by Chong Kun Dang Pharmaceutical Corporation. It is known for its inhibitory effects on nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This compound has shown potential in treating conditions such as septic shock by increasing cardiac output and reducing inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CKD-712 hydrobromide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: The initial step involves the formation of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications:
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, filtration, and chromatography to achieve high purity of the final product.
化学反応の分析
Types of Reactions
CKD-712 hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
CKD-712 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways, particularly those involving nitric oxide synthase and nuclear factor kappa-light-chain-enhancer of activated B cells.
Medicine: Explored as a potential therapeutic agent for conditions like septic shock, due to its anti-inflammatory and cardioprotective properties
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
CKD-712 hydrobromide exerts its effects primarily through the inhibition of nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This inhibition leads to:
Reduction of Nitric Oxide Production: Decreasing inflammation and oxidative stress.
Modulation of Inflammatory Pathways: Reducing the expression of pro-inflammatory cytokines and mediators.
The compound’s molecular targets include enzymes and transcription factors involved in these pathways, leading to its therapeutic effects in conditions like septic shock .
類似化合物との比較
CKD-712 hydrobromide can be compared with other nitric oxide synthase inhibitors and nuclear factor kappa-light-chain-enhancer of activated B cells inhibitors:
L-NAME (Nω-Nitro-L-arginine methyl ester): A well-known nitric oxide synthase inhibitor, but with different specificity and potency.
BAY 11-7082: An inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, used in various inflammatory models.
Uniqueness
This compound is unique due to its dual inhibitory action on both nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells, providing a broader anti-inflammatory effect compared to compounds targeting only one pathway .
特性
CAS番号 |
626252-74-2 |
|---|---|
分子式 |
C20H20BrNO2 |
分子量 |
386.3 g/mol |
IUPAC名 |
(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1 |
InChIキー |
JXFRKNGQHAAJKY-FERBBOLQSA-N |
異性体SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
正規SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)


![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)


![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)

